molecular formula C10H16 B1236590 3,7-Dimethylocta-1,3,7-triene CAS No. 502-99-8

3,7-Dimethylocta-1,3,7-triene

Cat. No. B1236590
CAS RN: 502-99-8
M. Wt: 136.23 g/mol
InChI Key: XJPBRODHZKDRCB-CSKARUKUSA-N
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Description

3,7-Dimethylocta-1,3,7-triene, also known as (E)-beta-ocimene, is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 . It is a monoterpenes found naturally in a variety of fruits and plants .


Synthesis Analysis

3,7-Dimethylocta-1,3,7-triene can be synthesized through various methods. For instance, it can be produced by heating methyl acrylate and 2-butenal in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular formula of 3,7-Dimethylocta-1,3,7-triene is C10H16 . Its molecular weight is 136.234 . The SMILES notation is C=CC©=CC\C=C(\C)C .


Chemical Reactions Analysis

3,7-Dimethylocta-1,3,7-triene is a product of the reaction of linalool in the presence of Amberlyst-15 resin .


Physical And Chemical Properties Analysis

3,7-Dimethylocta-1,3,7-triene has a molecular weight of 136.234 . Its molecular formula is C10H16 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Related Compounds : Research by Wang Jian-xin (2010) demonstrated the successful synthesis of 2,7-dimethylocta-2,4,6-triene-1,8-dial, a compound structurally related to 3,7-Dimethylocta-1,3,7-triene. This synthesis involved multiple steps and confirmed the compound's structure using various techniques like 1HNMR, IR, UV, and GC-MS (Wang Jian-xin, 2010).

  • Photocycloaddition Reactions : Vallée, Inhülsen, and Margaretha (2010) explored the photoannelation reactions of 3-(Alk-1-ynyl)cyclohept-2-en-1-ones, leading to the formation of various cyclic compounds. These reactions are significant for the synthesis of complex organic molecules (Vallée, Inhülsen, & Margaretha, 2010).

Polymer Science and Materials

  • Copolymers of Ethylene : Cerrada et al. (2004) discussed the structural characterization and mechanical behavior of metallocenic copolymers of ethylene and 5,7‐dimethylocta‐1,6‐diene. They found that the composition and polymerization temperature significantly affect the crystallinity and mechanical properties of these copolymers (Cerrada et al., 2004).

  • Crosslinking in Copolymers : A study by Cerrada et al. (2009) investigated the crosslinking in metallocene ethylene-co-5,7-dimethylocta-1,6- diene copolymers initiated by electron-beam irradiation. This research provides insights into the synthesis and properties of innovative polymer materials (Cerrada et al., 2009).

Organic Synthesis and Catalysis

  • Hydrogenation Studies : Matveeva, Sul'man, and Ankudinova (2005) conducted research on the selective hydrogenation of 3,7-dimethyloctaen-6-yn-1-ol-3. Their findings contribute to understanding the chemical transformations and potential applications in organic synthesis (Matveeva, Sul'man, & Ankudinova, 2005).

  • Dimerization Reactions : The study by Harkal et al. (2005) developed a selective dimerization reaction of 1,3-butadiene to produce 1,3,7-octatriene. This research highlights the potential of palladium carbene catalysts in facilitating unexpected selectivity switches in organic reactions (Harkal et al., 2005).

Mechanism of Action

As a plant metabolite, 3,7-Dimethylocta-1,3,7-triene plays a role in the metabolic processes of plants .

Safety and Hazards

3,7-Dimethylocta-1,3,7-triene is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

As an important intermediate compound, 3,7-Dimethylocta-1,3,7-triene is used in multiple steps of organic synthesis . It can be used to synthesize complex organic molecular structures, such as compounds with double bonds or rings . Therefore, it has potential applications in the development of new organic compounds.

properties

IUPAC Name

(3E)-3,7-dimethylocta-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,8H,1-2,6-7H2,3-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPBRODHZKDRCB-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC=C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC/C=C(\C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001042902
Record name (3E)-3,7-dimethylocta-1,3,7-triene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

502-99-8, 6874-10-8
Record name alpha-Ocimene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ocimene, (3E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Octatriene, 3,7-dimethyl-
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Record name (3E)-3,7-dimethylocta-1,3,7-triene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylocta-1,3,7-triene
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Record name .ALPHA.-OCIMENE, (3E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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